4-[3-(4-Cyclohexylphenyl)propyl]morpholine
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Overview
Description
4-[3-(4-Cyclohexylphenyl)propyl]morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by a morpholine ring substituted with a 3-(4-cyclohexylphenyl)propyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Cyclohexylphenyl)propyl]morpholine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with a propyl group using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Clemmensen Reduction: The acylated product is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nucleophilic Substitution: The final step involves the reaction of the alkane with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Cyclohexylphenyl)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
4-[3-(4-Cyclohexylphenyl)propyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[3-(4-Cyclohexylphenyl)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the cyclohexylphenylpropyl group.
4-[3-(4-Butoxyphenoxy)propyl]morpholine: Another substituted morpholine with different substituents.
Uniqueness
4-[3-(4-Cyclohexylphenyl)propyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other morpholines may not be suitable.
Properties
CAS No. |
88100-39-4 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[3-(4-cyclohexylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H29NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h8-11,18H,1-7,12-16H2 |
InChI Key |
ZVZCVCZRVBVYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCCN3CCOCC3 |
Origin of Product |
United States |
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